1,1-Dichloro-2,2-difluoroethane

Refrigerant thermophysical properties Solvent evaporation rate Isomer differentiation

1,1-Dichloro-2,2-difluoroethane (CAS 471-43-2) is a saturated hydrochlorofluorocarbon (HCFC) of formula C₂H₂Cl₂F₂, assigned refrigerant designation R-132a (or HCFC-132a) under the ASHRAE numbering system. It belongs to the dichlorodifluoroethane isomer family alongside R-132 (1,2-dichloro-1,2-difluoroethane), R-132b (1,2-dichloro-1,1-difluoroethane), and R-132c (1,1-dichloro-1,2-difluoroethane).

Molecular Formula C2H2Cl2F2
Molecular Weight 134.94 g/mol
CAS No. 471-43-2
Cat. No. B1293416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloro-2,2-difluoroethane
CAS471-43-2
Molecular FormulaC2H2Cl2F2
Molecular Weight134.94 g/mol
Structural Identifiers
SMILESC(C(Cl)Cl)(F)F
InChIInChI=1S/C2H2Cl2F2/c3-1(4)2(5)6/h1-2H
InChIKeyVLIDBBNDBSNADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichloro-2,2-difluoroethane (R-132a / HCFC-132a) Procurement-Grade Profile: Chemical Identity, Class, and Core Characteristics


1,1-Dichloro-2,2-difluoroethane (CAS 471-43-2) is a saturated hydrochlorofluorocarbon (HCFC) of formula C₂H₂Cl₂F₂, assigned refrigerant designation R-132a (or HCFC-132a) under the ASHRAE numbering system [1]. It belongs to the dichlorodifluoroethane isomer family alongside R-132 (1,2-dichloro-1,2-difluoroethane), R-132b (1,2-dichloro-1,1-difluoroethane), and R-132c (1,1-dichloro-1,2-difluoroethane) [2] [3]. The compound is a colorless, non-flammable liquid at ambient conditions with a normal boiling point of approximately 60.9 °C and a density of 1.495 g/cm³ . Historically evaluated as a low-ODP alternative to fully halogenated CFCs, its use has been restricted under the Montreal Protocol due to its ozone depletion potential (ODP range 0.008–0.05) [1] .

1,1-Dichloro-2,2-difluoroethane (R-132a) Isomer-Specific Procurement: Why C₂H₂Cl₂F₂ Is Not a Single Drop-In Product


Procurement specifications that reference only 'dichlorodifluoroethane' or the molecular formula C₂H₂Cl₂F₂ are insufficient for scientific and industrial selection. The four constitutional isomers—R-132, R-132a, R-132b, and R-132c—share the same atomic composition but exhibit distinct regiochemical placement of chlorine and fluorine atoms, yielding quantifiably different bulk properties [1] [2]. Normal boiling points differ by >14 °C across the series, density varies by up to 0.08 g/cm³, and only R-132a forms specific azeotropic compositions with acetone and alcohols patented for precision solvent cleaning [3] [4]. Treating these isomers as interchangeable therefore risks altered evaporation rates in solvent applications, shifted pressure-enthalpy operating points in refrigeration cycles, and the loss of azeotropic constant-boiling behavior critical in vapor-degreasing processes. Ozone depletion potential ranges are similar across the isomer group and do not provide a differentiation basis for isomer selection [1].

1,1-Dichloro-2,2-difluoroethane (R-132a) Head-to-Head Quantitative Differentiation Evidence Against Closest Analogues


Normal Boiling Point: R-132a Operates 14–16 °C Higher Than R-132b and R-132c Isomers

1,1-Dichloro-2,2-difluoroethane (R-132a) exhibits a normal boiling point of 60.9 °C at 760 mmHg, which is substantially higher than the boiling points of its closest constitutional isomers under identical pressure conditions . This elevated boiling point directly influences vapor pressure, evaporation rate, and saturation pressure in closed-cycle systems, making R-132a the preferred isomer when slower evaporation or higher condensing temperatures are required.

Refrigerant thermophysical properties Solvent evaporation rate Isomer differentiation

Liquid Density: R-132a Is 5.6% Denser Than R-132b, Affecting Charge Mass and Solvent Layering

R-132a has a measured liquid density of 1.495 g/cm³, which is approximately 5.6% higher than the 1.416 g/cm³ reported for its isomer R-132b . This density difference is practically significant: in a fixed-volume refrigeration system, a density change of this magnitude translates to a proportional change in refrigerant charge mass, altering system capacity and efficiency. In solvent applications, density differences affect phase separation behavior in cleaning and extraction processes.

Refrigerant charge calculation Solvent density Physical property specification

Azeotropic Composition with Acetone: A Constant-Boiling Solvent Blend Unique to R-132a

R-132a (1,1-difluoro-2,2-dichloroethane) forms a patented minimum-boiling azeotrope with acetone at 69–75 weight percent R-132a and 31–25 weight percent acetone, boiling constantly at approximately 66 °C at atmospheric pressure [1]. Azeotropic compositions with methanol (87–92 wt% R-132a, 13–8 wt% methanol) and ethanol have also been patented [2]. This constant-boiling, non-fractionating behavior is the consequence of the specific 1,1-dichloro-2,2-difluoro substitution pattern; the other C₂H₂Cl₂F₂ isomers do not have equivalent patented azeotropic solvent systems. In printed circuit board (PCB) flux-removal applications, the azeotrope eliminates composition drift during boiling and vapor recovery, a performance attribute that cannot be replicated by simply blending an isomer with acetone.

Azeotropic solvent cleaning Vapor degreasing Electronics flux removal

Flash Point of 96.2 °C: Quantified Non-Flammability Margin Relevant to Solvent and Refrigerant Safety Classification

R-132a has a measured closed-cup flash point of 96.2 °C, placing it well above the threshold for flammable liquid classification under standard regulatory frameworks [1]. While multiple C₂H₂Cl₂F₂ isomers are described as non-flammable, R-132a's specific flash point value provides a quantifiable safety margin for processes operating at elevated temperatures. This characteristic, combined with the compound's non-flammability designation, supports its selection for industrial solvent and refrigerant applications where low flammability risk is a procurement requirement.

Solvent safety Flash point classification Refrigerant safety group

Ozone Depletion Potential Parity Across Isomers: ODP Does Not Differentiate R-132a from R-132, R-132b, or R-132c

All four dichlorodifluoroethane isomers share a common semi-empirical ozone depletion potential range of 0.008–0.05, as tabulated in the Wikipedia list of refrigerants sourced from standard HCFC ODP reference data [1]. This means that ODP cannot serve as a basis for selection among the isomers; the procurement decision must rely on the physical property and application-specific differentiators documented in the evidence items above. The compound is classified as an ozone-depleting substance under the Montreal Protocol, and its production and use are subject to phase-out schedules .

Environmental regulation compliance Ozone depletion potential Montreal Protocol

1,1-Dichloro-2,2-difluoroethane (R-132a) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Azeotropic Precision Solvent Cleaning of Printed Circuit Boards and Metal Components

R-132a is the only isomer within the dichlorodifluoroethane family for which patented constant-boiling azeotropic compositions with acetone (71.6 wt% R-132a / 28.4 wt% acetone, boiling point approx. 66 °C) and methanol/ethanol have been established [1] [2]. In electronics manufacturing, these azeotropes enable vapor-degreasing processes where the solvent composition remains invariant during boiling and vapor recovery, eliminating the fractionation problems that occur with non-azeotropic solvent blends. The 66 °C boiling point of the acetone azeotrope is low enough to minimize thermal stress on sensitive electronic components while providing sufficient solvency for rosin-based flux residues. Procurement of R-132a is thus mandatory for processes designed around these specific, patented azeotropic cleaning systems; substitution with R-132, R-132b, or R-132c will result in composition drift and loss of constant-boiling behavior [1] [2].

Refrigerant Working Fluid in Vapor-Compression Cycles Requiring a Boiling Point Near 60 °C

With a normal boiling point of 60.9 °C, R-132a occupies a distinct thermodynamic niche among HCFC refrigerants . Educational and research thermodynamic problems using R-132a as a model working fluid demonstrate its applicability in vapor-compression refrigeration cycles operating between evaporator conditions at -25 °C / 1.5 bar and condenser conditions at 16 bar / 123 °C [3] [4]. The boiling point is approximately 14–16 °C higher than R-132b (46–47 °C) and R-132c (45.1 °C), meaning R-132a will condense at a higher temperature for a given pressure, a critical factor when matching refrigerant to condenser cooling medium temperature [5]. The 5.6% higher liquid density versus R-132b (1.495 vs. 1.416 g/cm³) also affects system charge calculations . Researchers and engineers selecting R-132a for thermodynamic studies or legacy equipment must specify the exact isomer to ensure system pressures and capacities align with design parameters.

Chemical Intermediate for Fluorinated Building Blocks via Oxidative Transformation

R-132a (HCFC-132a) serves as a precursor for producing difluoroacetyl fluoride (CHF₂COF), difluoroacetyl chloride (CHF₂COCl), and difluoroacetic acid (CHF₂COOH) via oxidation, as described in patent literature [6]. The specific 1,1-dichloro-2,2-difluoro substitution pattern places the two chlorine atoms on the same carbon, enabling selective oxidative conversion to the difluoroacetyl derivatives. This regiochemical specificity means that other C₂H₂Cl₂F₂ isomers, which distribute chlorine atoms differently across the two-carbon backbone, would yield different oxidation products or require different reaction conditions. Procurement of R-132a specifically is necessary to access this particular synthetic pathway to difluoroacetyl compounds [6].

Non-Flammable Solvent for Laboratory and Pilot-Scale Halogenated Reaction Media

With a flash point of 96.2 °C, R-132a provides a quantifiable safety margin for use as a non-flammable reaction solvent or extraction medium in laboratory and pilot-plant settings where ignition sources may be present [7]. Its normal boiling point of ~60 °C allows for straightforward evaporative removal after reactions, while its density of 1.495 g/cm³ facilitates phase separation from aqueous layers. The compound's stability and resistance to atmospheric degradation, attributed to its fully halogenated carbon backbone, support its use as a medium for reactions requiring inert, non-protic solvent conditions . When specifying R-132a for these applications, the documented flash point of 96.2 °C provides a concrete, auditable safety parameter that generic 'dichlorodifluoroethane' specifications cannot guarantee, given the isomer-dependent property variations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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